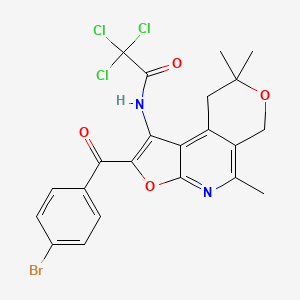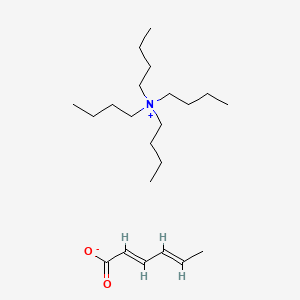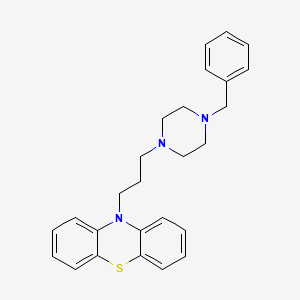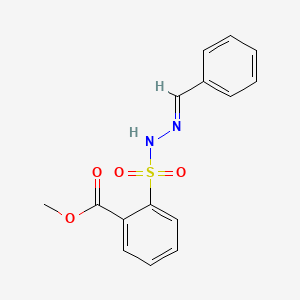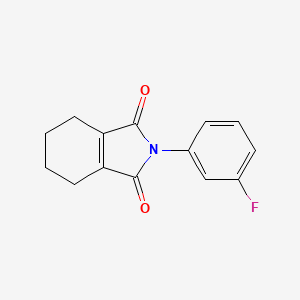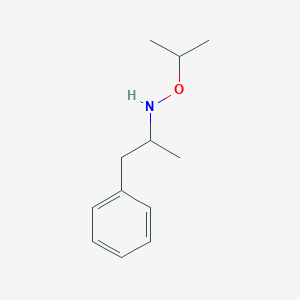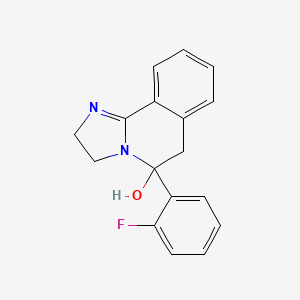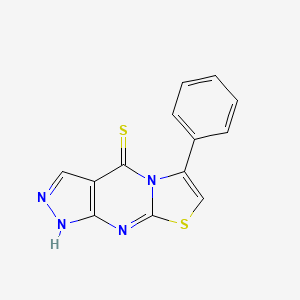
Ibuprofen-Paracetamol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セタフェンは、サリチル酸系ではない解熱鎮痛剤であり、オピオイド系鎮痛剤ではありません。軽度の痛みや発熱を和らげるために一般的に使用されます。 セタフェンの有効成分はアセトアミノフェンであり、鎮痛と解熱に効果があることで知られています .
準備方法
合成経路と反応条件: アセトアミノフェンの合成には、フェノールのニトロ化によってパラニトロフェノールを生成し、それをパラアミノフェノールに還元する工程が含まれます。その後、この化合物をアセチル化してアセトアミノフェンが生成されます。反応条件は通常、アセチル化剤として無水酢酸を使用し、塩酸などの触媒を用いることを含みます。
工業生産方法: 産業現場では、アセトアミノフェンの生産は、大型反応器で行われます。このプロセスは、ラボでの合成と同じ基本的な手順に従いますが、効率と収率が最適化されています。 連続式反応器と高度な精製技術の使用により、最終製品の高純度が保証されます .
化学反応の分析
反応の種類: アセトアミノフェンは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: アセトアミノフェンは、酸化されてN-アセチル-p-ベンゾキノンイミン(NAPQI)を生成する可能性があります。これは、毒性の代謝産物です。この反応は通常、肝臓で起こり、シトクロムP450酵素が関与しています。
還元: アセトアミノフェンの還元はあまり一般的ではありませんが、水素化ホウ素ナトリウムなどの還元剤を用いて、特定の条件下で起こる可能性があります。
置換: アセトアミノフェンは、特に強酸または強塩基の存在下で、置換反応を起こす可能性があり、さまざまな誘導体が生成されます。
主要な生成物: これらの反応から生成される主要な生成物には、アセトアミノフェンの毒性に関する重要な代謝産物であるNAPQIが含まれます .
4. 科学研究での応用
アセトアミノフェンは、その薬理作用が十分に解明されているため、科学研究で広く使用されています。
化学: 化学では、アセトアミノフェンは、さまざまな有機反応や反応機構を研究するためのモデル化合物として使用されます。
生物学: 生物学的研究では、アセトアミノフェンは、細胞プロセスに対する影響と、痛みや発熱のメカニズムにおける役割を研究するために使用されます。
医学: 医学では、アセトアミノフェンは、鎮痛作用と解熱作用について広く研究されています。また、治療効果を高めるために他の薬物と組み合わせて使用されることもあります。
産業: 製薬業界では、アセトアミノフェンは、多くの市販薬と処方薬の主要な成分です。 その製造と製剤は、効力と安全性を向上させるための継続的な研究の対象です .
科学的研究の応用
Acetaminophen is widely used in scientific research due to its well-documented pharmacological properties.
Chemistry: In chemistry, acetaminophen is used as a model compound for studying various organic reactions and mechanisms.
Biology: In biological research, acetaminophen is used to study its effects on cellular processes and its role in pain and fever mechanisms.
Medicine: Medically, acetaminophen is extensively studied for its analgesic and antipyretic properties. It is also used in combination with other drugs to enhance therapeutic effects.
Industry: In the pharmaceutical industry, acetaminophen is a key ingredient in many over-the-counter and prescription medications. Its production and formulation are subjects of ongoing research to improve efficacy and safety .
作用機序
アセトアミノフェンの正確な作用機序は、完全に解明されていません。アセトアミノフェンは、中枢神経系におけるプロスタグランジンの合成を阻害することで効果を発揮すると考えられています。この阻害は、視床下部の体温調節中枢に作用することで、痛みの感覚を軽減し、発熱を下げます。 アセトアミノフェンの弱い抗炎症作用も、プロスタグランジンの合成に対する作用に起因するとされています .
類似の化合物:
イブプロフェン: アセトアミノフェンと同様に、イブプロフェンは鎮痛剤であり、解熱剤でもあります。また、強力な抗炎症作用も持ちます。
アスピリン: アスピリンは、別の鎮痛剤であり、解熱剤であり、抗炎症作用を有しています。プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素を阻害することで作用します。
ナプロキセン: ナプロキセンは、イブプロフェンやアスピリンと同様に、鎮痛作用、解熱作用、抗炎症作用があります。
セタフェンの独自性: セタフェンは、抗炎症作用が最小限に抑えられているのが特徴で、他の非ステロイド系抗炎症薬(NSAID)に関連する胃腸への刺激のリスクなしに、痛みと発熱の軽減を必要とする患者に適しています .
類似化合物との比較
Ibuprofen: Like acetaminophen, ibuprofen is an analgesic and antipyretic. it also has strong anti-inflammatory properties.
Aspirin: Aspirin is another analgesic and antipyretic with anti-inflammatory effects. It works by inhibiting cyclooxygenase enzymes, which are involved in prostaglandin synthesis.
Naproxen: Naproxen is similar to ibuprofen and aspirin in its analgesic, antipyretic, and anti-inflammatory effects.
Uniqueness of Cetafen: Cetafen is unique in its minimal anti-inflammatory activity, making it suitable for patients who require pain and fever relief without the risk of gastrointestinal irritation associated with other non-steroidal anti-inflammatory drugs (NSAIDs) .
特性
CAS番号 |
462631-86-3 |
|---|---|
分子式 |
C21H27NO4 |
分子量 |
357.4 g/mol |
IUPAC名 |
N-(4-hydroxyphenyl)acetamide;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C8H9NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-6(10)9-7-2-4-8(11)5-3-7/h4-7,9-10H,8H2,1-3H3,(H,14,15);2-5,11H,1H3,(H,9,10) |
InChIキー |
FNJPZNCSYSZKSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(=O)NC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


